molecular formula C12H18N2O B151649 4-Morpholin-4-ylmethylbenzylamine CAS No. 91271-84-0

4-Morpholin-4-ylmethylbenzylamine

Cat. No. B151649
CAS RN: 91271-84-0
M. Wt: 206.28 g/mol
InChI Key: OTMQHFNPBREFIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has seen significant progress, with recent advances focusing on the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular formula of 4-MBA is C12H18N2O . Its molecular weight is 206.28 g/mol .


Physical And Chemical Properties Analysis

4-MBA is a solid powder at ambient temperature . .

Scientific Research Applications

    Siderophores in Environmental Sciences

    • Field : Environmental Sciences
    • Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in environmental sciences, including biological pest control, ecological pollution remediation, and heavy metal ion removal .
    • Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to regulate bioavailable iron levels .
    • Results : The use of siderophores has shown wide prospects in scientific research and practical applications .

    Morpholine Mannich Base of AMACs in Pharmaceutical Sciences

    • Field : Pharmaceutical Sciences
    • Application : A series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing morpholine Mannich base was synthesized . These compounds were evaluated for antioxidant and anti-inflammatory activity .
    • Methods : The compounds were evaluated using 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method and protein denaturation method .
    • Results : Among the tested compounds, compound 3d showed potent antioxidant activity which was comparable to cyclovalone . Compounds 4c and 4d exhibited a potent anti-inflammatory activity which was almost comparable to cyclovalone and the standard diclofenac sodium .

    Catalytic Applications of Organometallic Compounds

    • Field : Organometallic Chemistry
    • Application : Organometallic compounds have found wide applications in catalysis, including alkene metathesis . Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds .
    • Methods : Central to this catalysis is a metal carbene intermediate that reacts with olefins to give different olefinic compounds .
    • Results : The benefits of organometallic catalysis have now percolated to all facets of the chemical world that span from the confines of the industry to the day-to-day small scale use in organic synthesis in academic laboratories .

    Organic Adsorption on Hydrophilic Hierarchical Structures

    • Field : Materials Chemistry
    • Application : Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
    • Methods : Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
    • Results : The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .

Safety And Hazards

4-MBA is classified as corrosive . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMQHFNPBREFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383721
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-ylmethylbenzylamine

CAS RN

91271-84-0
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(morpholin-4-ylmethyl)phenyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-(morpholin-4-ylmethyl)benzonitrile (Description 122, 0.5 g, 2.5 mmol) in THF (7 mL) at 0° C. was added dropwise a solution of LiAlH4 (1.0 M in THF, 2.5 ml, 2.5 mmol). The reaction was stirred at 0° C. for 1 h. Additional LiAlH4 (1.0 M in THF, 1.0 ml, 1.0 mmol) was added and the reaction stirred for an additional 30 min. The reaction was quenched by the addition of water (0.13 mL) followed by 15% NaOH solution (0.13 ml) and stirred vigorously for 1 h. The reaction was filtered through celite, evaporated and azeotroped twice with toluene. The amine was used crude.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, add lithium aluminum hydride (1.13 g, 29.7 mmol) to THF (50 mL) at 0° C. followed by a solution of 4-(morpholin-4-ylmethyl)-benzonitrile (2 g, 9.89 mmol) in THF (10 mL). Stir at 0° C. for 1 h and at room temperature overnight. Cool the mixture to 0° C., and carefully add water (1.15 mL). Add diethyl ether (125 mL), 3N aqueous NaOH (1.15 mL), water (3.45 mL), and stir for 1 h at room temperature. Filter the solid residue and concentrate the filtrate in vacuo to obtain the title compound as a colorless oil (1.87 g, 94%). MS (APCI+) m/z: 207 (M+H)+.
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.45 mL
Type
solvent
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.15 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods III

Procedure details

N-(4-Morpholinomethylphenylmethyl)acetamide hydrochloride (28.4 g) was dissolved in 4N hydrochloric acid (114 ml) and the mixture was refluxed under heating for 3 hr 15 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(morpholinomethyl)phenylmethylamine (17.4 g), melting point 47-49° C.
Name
N-(4-Morpholinomethylphenylmethyl)acetamide hydrochloride
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

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